



Application Note: Cell Viability Assay Protocol using ATR-IN-4

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Compound of Interest		
Compound Name:	Atr-IN-4	
Cat. No.:	B10857828	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a crucial kinase that functions as a master regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[1][2] In eukaryotic cells, the maintenance of genomic stability is paramount, and the DDR signaling pathway, orchestrated by kinases like ATR and ATM, is the central regulator of this network.[3] ATR is activated by a wide spectrum of DNA damage that results in the formation of single-stranded DNA (ssDNA), a common feature of replication stress.[2][4] Upon activation, ATR phosphorylates key downstream targets, including the checkpoint kinase 1 (CHK1), to coordinate cell-cycle arrest, stabilize replication forks, and promote DNA repair.[1][5]

Due to the high levels of intrinsic replication stress in cancer cells, the ATR signaling pathway has become an attractive target for therapeutic intervention.[2][6] Small molecule inhibitors targeting ATR can selectively kill cancer cells and synergize with a broad range of DNA-damaging chemotherapeutic agents.[6][7] ATR-IN-4 is a potent and selective inhibitor of the ATR kinase. This application note provides a detailed protocol for determining the effect of ATR-IN-4 on cell viability in a cancer cell line model using a luminescence-based assay.

ATR Signaling Pathway and Inhibition

The diagram below illustrates a simplified model of the ATR signaling pathway. DNA damage or replication stress leads to the formation of ssDNA, which is coated by Replication Protein A

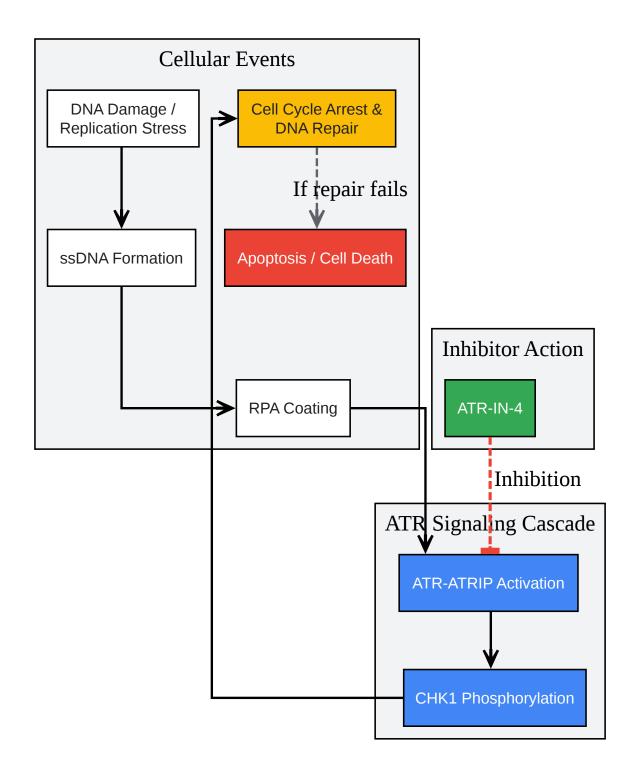


Methodological & Application

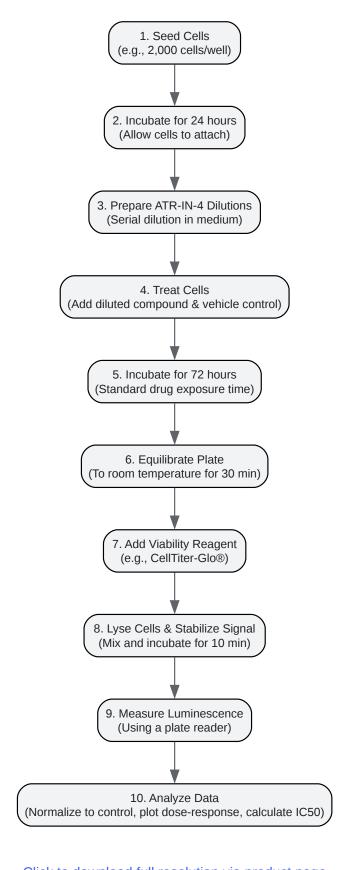
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(RPA).[4] The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites, leading to the activation of ATR's kinase activity.[4] Activated ATR then phosphorylates a multitude of substrates, most notably CHK1, which in turn phosphorylates downstream effectors to induce cell cycle arrest and facilitate DNA repair.[1][8] **ATR-IN-4** exerts its effect by directly inhibiting the kinase activity of ATR, thereby abrogating the downstream signaling cascade.









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